1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione is a cyclic compound belonging to the class of triazinanes It is characterized by a triazine ring substituted with hexyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of isocyanates. The reaction typically involves the use of hexyl isocyanate as the starting material. The cyclotrimerization reaction is carried out under mild conditions, often at room temperature, and can be catalyzed by bases or other catalysts to improve yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives .
Scientific Research Applications
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-trihexyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Studied for its electronic structure and optical properties.
Uniqueness
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern with hexyl groups, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in materials science and pharmaceuticals .
Properties
CAS No. |
1248-39-1 |
---|---|
Molecular Formula |
C21H39N3O3 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
1,3,5-trihexyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H39N3O3/c1-4-7-10-13-16-22-19(25)23(17-14-11-8-5-2)21(27)24(20(22)26)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI Key |
XNPPAAQDZUVJLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.